molecular formula C18H25N5O2 B3015857 1-(2-methoxyethyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea CAS No. 1798028-07-5

1-(2-methoxyethyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea

Cat. No.: B3015857
CAS No.: 1798028-07-5
M. Wt: 343.431
InChI Key: RJWOWUVAIDGBLB-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure combining a pyridine ring , a tetrahydroindazole core , and a urea linker terminated with a methoxyethyl group. The presence of the indazole scaffold is particularly noteworthy, as this heterocyclic system is a privileged structure in the development of pharmacologically active agents. Indazole derivatives are extensively investigated for their potential as kinase inhibitors . Kinases are key regulators in numerous cellular processes and are important targets for therapeutic intervention. The specific molecular architecture of this compound, including the incorporation of a pyridine moiety, suggests it may interact with ATP-binding sites or allosteric pockets on various kinase targets, making it a valuable tool compound for probing kinase function and signaling pathways in biochemical and cellular assays. Furthermore, the urea functional group is a common motif in drug design that can facilitate critical hydrogen-bonding interactions with biological targets. This compound is supplied for Research Use Only (RUO) and is intended for utilization in non-clinical laboratory settings. Applications may include target identification and validation, structure-activity relationship (SAR) studies, high-throughput screening campaigns, and mechanistic studies in enzymology and cell biology. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments to fully characterize the compound's properties, activity, and mechanism of action for their specific applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-25-13-11-21-18(24)20-10-12-23-16-8-3-2-6-14(16)17(22-23)15-7-4-5-9-19-15/h4-5,7,9H,2-3,6,8,10-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWOWUVAIDGBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyethyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H23N5O2\text{C}_{17}\text{H}_{23}\text{N}_5\text{O}_2

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an anticancer agent and its interaction with various biological targets. Key findings from research studies include:

  • Anticancer Properties : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (P388) models.
  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased levels of cleaved PARP1.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the core structure can significantly influence the biological activity of the compound. Specific observations include:

  • Substituent Effects : The presence of a methoxy group at the 2-position of the ethyl chain enhances solubility and bioavailability.
  • Pyridine Ring Influence : The pyridine moiety contributes to the binding affinity for target enzymes, enhancing anticancer activity.

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism Reference
MCF-75.0Apoptosis induction
A5494.5Caspase activation
P3883.0PARP cleavage

Case Studies

Several studies have investigated the efficacy of this compound in vivo and in vitro:

  • In Vivo Efficacy Study :
    • A study conducted on DBA/2J mice demonstrated that administration of the compound at a dose of 100 mg/kg significantly improved survival rates in leukemia models compared to controls. The study indicated a dose-dependent response with minimal side effects observed over a treatment period of 9 days .
  • In Vitro Cytotoxicity Testing :
    • Cytotoxicity assays on MCF-7 and A549 cell lines revealed that the compound exhibited IC50 values ranging from 3.0 to 5.0 µM, indicating potent anticancer properties. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Moieties

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) () share the urea backbone but differ in heterocyclic substituents. Key distinctions include:

Feature Target Compound Compound 9a/9b ()
Heterocycle Pyridinyl-tetrahydroindazole Phenyl-pyrazole
Urea Substituents 2-Methoxyethyl + ethyl-linked indazole Ethyl + pyrazole-methyl
Molecular Weight ~440–460 g/mol (estimated) 258–272 g/mol
Solubility Likely higher due to methoxyethyl group Lower (alkyl/phenyl substituents)

The target compound’s pyridinyl-tetrahydroindazole system may offer superior binding to enzymatic pockets compared to simpler pyrazole derivatives, as rigidified cores often reduce entropic penalties during binding .

Indazole-Containing Analogs

Patented indazole derivatives (–5), such as compound 82 and 124 , highlight structural modifications influencing activity:

Feature Target Compound Compound 82 () Compound 124 ()
Indazole Substituents Pyridin-2-yl at position 3 4-Chloro, methylsulfonamido at position 3 Trifluoromethyl at position 3
Additional Groups 2-Methoxyethyl-urea Tetrahydroindazole with fluorinated chains Trifluoromethyl-tetrahydroindazole
Synthetic Route Not described in evidence HCl/dioxane deprotection Similar to compound 19G (unspecified)

The target compound lacks halogen or sulfonamide groups, which in analogs like 82 may enhance potency but introduce metabolic instability. Conversely, the methoxyethyl group could improve pharmacokinetics relative to fluorinated chains .

Urea-Based Enzyme Inhibitors

The acetylcholinesterase inhibitor in contains a urea linkage and heterocycles (triazole, acridine). However, the absence of charged groups (e.g., acridine) in the target suggests differences in binding mode or selectivity.

Research Findings and Inferences

  • Structural Advantages : The pyridinyl-tetrahydroindazole core may confer dual functionality: the pyridine engages in aromatic interactions, while the indazole’s NH group hydrogen-bonds with targets .
  • Solubility vs. Potency : Methoxyethyl substitution likely improves aqueous solubility over ethyl or phenyl groups (e.g., 9a/9b), though this may trade off with reduced membrane permeability .
  • Synthetic Feasibility : Patent routes (–5) suggest that analogous indazole-urea compounds require multi-step syntheses, including deprotection (e.g., HCl/dioxane) and cross-coupling reactions .

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